molecular formula C14H13N3O4S2 B12183983 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Cat. No.: B12183983
M. Wt: 351.4 g/mol
InChI Key: ULSJGUDRMPMMPQ-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a synthetic compound designed for chemical and pharmaceutical research, featuring a hybrid structure that incorporates two privileged heterocyclic scaffolds: a 4,5-dimethylthiazole and a 1,1-dioxide-3-oxo-benzothiazole (saccharin) derivative. The thiazole ring is a well-established pharmacophore in medicinal chemistry, noted for its wide spectrum of biological activities. Molecules containing the thiazole nucleus have demonstrated significant antimicrobial, anticancer, anti-inflammatory, and analgesic properties, and are present in more than 18 FDA-approved drugs . The 1,2-benzothiazole 1,1-dioxide (saccharin) moiety is another structure of high interest, with documented relevance in the development of analgesic compounds . The strategic fusion of these two subunits via an acetamide linker creates a novel chemical entity with potential for multifaceted biological interactions. This molecular architecture suggests possible applications in hit-to-lead optimization campaigns, particularly in the discovery of new enzyme inhibitors or receptor modulators. Researchers can leverage this compound as a key intermediate or a core scaffold for constructing diverse chemical libraries. It is an excellent candidate for probing structure-activity relationships (SAR) in projects targeting infectious diseases, oncology, or inflammation. This product is intended for use in strictly controlled laboratory environments. For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use. Researchers handling this compound should adhere to all appropriate safety protocols and regulations.

Properties

Molecular Formula

C14H13N3O4S2

Molecular Weight

351.4 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C14H13N3O4S2/c1-8-9(2)22-14(15-8)16-12(18)7-17-13(19)10-5-3-4-6-11(10)23(17,20)21/h3-6H,7H2,1-2H3,(H,15,16,18)

InChI Key

ULSJGUDRMPMMPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized via the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.

    Coupling Reaction: The final step involves coupling the thiazole and benzothiazole derivatives through an acetamide linkage. This can be achieved using reagents such as carbodiimides or other coupling agents under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA may yield sulfoxides, while reduction with NaBH4 may produce thioethers.

Scientific Research Applications

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Biological Studies: Investigation of its effects on various biological pathways and targets.

    Materials Science: Use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The specific pathways and targets depend on the biological activity being studied. For example, as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is structurally related to several analogs documented in the literature. A comparative analysis of molecular features is provided below:

Table 1: Structural Comparison of Target Compound and Analogs

Compound Name & CAS (if available) Molecular Formula Molecular Weight Key Structural Features Reference
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide (Target) C₁₄H₁₄N₃O₄S₂* 376.4* 4,5-dimethylthiazolyl; benzothiazolyl with 1,1-dioxido and 3-oxo groups N/A
2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide (CAS 874587-83-4) C₂₁H₂₃N₃O₆S₂ 477.55 Phenylsulfonylpiperidine substituent; benzothiazolyl sulfone [2]
Ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate (CAS 663169-12-8) C₁₉H₂₀N₂O₆S₂ 436.5 Ethyl carboxylate-thiophene; extended propanoyl linker [3]
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide (CAS 1190274-06-6) C₁₄H₁₃N₃O₂S₂ 319.4 Thiazolylidene tautomer; benzothiazolyl lacks sulfone (only 3-oxo) [4]

Key Observations:

This could improve metabolic stability or target binding .

[3] incorporates a thiophene-carboxylate ester, likely increasing lipophilicity and altering pharmacokinetic profiles .

[4]’s ylidene tautomer may planarize the structure, affecting π-π stacking interactions .

Research Findings and Implications

While the provided evidence lacks explicit pharmacological or experimental data, structural comparisons suggest the following hypotheses:

  • Bioactivity: The sulfone group in the target compound and [2] may enhance interactions with cysteine proteases or kinases, as sulfones are known electrophilic warheads .
  • Solubility : The polar sulfone and ketone groups in the target compound could improve aqueous solubility relative to [4], which lacks the sulfone .
  • Synthetic Accessibility : The dimethylthiazolyl group in the target compound and [4] may simplify synthesis compared to [2]’s piperidine-sulfonylphenyl substituent, which requires multi-step functionalization .

Limitations

Biological Activity

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula: C16H17N3O4S2C_{16}H_{17}N_{3}O_{4}S_{2}. It features a thiazole ring and a benzothiazole moiety, which are known for their biological significance. The physical properties include:

  • Molecular Weight : 379.454 g/mol
  • Density : 1.547 g/cm³
  • Boiling Point : 537.537 ºC

Antimicrobial Activity

Recent studies have highlighted the antimicrobial activity of compounds related to benzothiazole and thiazole derivatives. For instance, a study synthesized various derivatives and evaluated their efficacy against multiple bacterial and fungal strains. The results indicated that several compounds exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL against bacterial strains and comparable values against fungal species .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μmol/mL)MBC (μmol/mL)Target Organisms
Compound 4d10.7 - 21.421.4 - 40.2Bacterial pathogens
Compound 4p--Fungal pathogens
Compound 3h--Fungal pathogens

The proposed mechanism of action for thiazole and benzothiazole derivatives involves interference with bacterial cell wall synthesis and disruption of metabolic pathways. These compounds may inhibit key enzymes involved in cell wall biosynthesis or interact with DNA synthesis pathways, leading to cell death.

Case Studies

A notable case study involved the evaluation of a related compound's activity against Mycobacterium tuberculosis, where moderate to good anti-tubercular activity was observed . The study emphasized the importance of structural modifications in enhancing biological activity.

Study Summary

  • Objective : Evaluate anti-tubercular activity.
  • Method : Synthesis of derivatives followed by biological testing.
  • Findings : Compounds showed varying degrees of efficacy against M. tuberculosis.

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